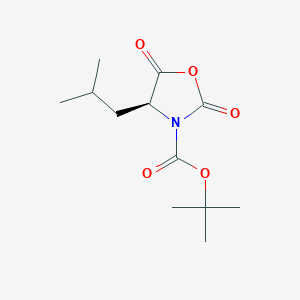

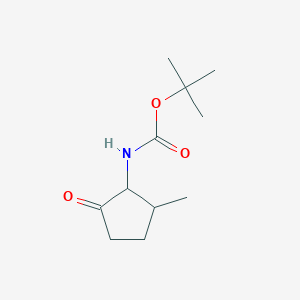

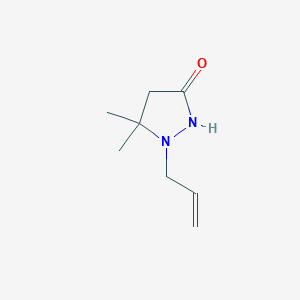

(8R)-5,6,7,8-四氢吡咯利津-3-酮

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can include coupling, isomerization, and cyclization processes. For instance, a one-pot synthesis method for 1,2,3,5-tetrasubstituted pyrroles has been developed through a coupling-isomerization-Stetter reaction-Paal-Knorr sequence, which demonstrates the complexity and creativity in synthesizing such heterocyclic compounds . Similarly, the synthesis of a rotationally restricted phenolic analogue of RU-24,969, which is a potent and selective functional agonist for the 5-HT1B receptor, showcases the intricate design of molecules to achieve desired biological properties .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by their heterocyclic frameworks, which can adopt various conformations. For example, the tetrahydropyridine ring in one of the synthesized compounds exhibits a flat boat conformation, which can influence its reactivity and interaction with biological targets . The stereochemistry of these molecules, such as the (6R,7aS) configuration in a synthesized tetrahydropyrrolooxazolone derivative, is crucial for their biological activity and is often confirmed by X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their heterocyclic structure and functional groups. The presence of substituents such as formyl, methyl, and phenyl groups can lead to a variety of chemical behaviors, including the formation of rotamers and the ability to participate in hydrogen bonding or weak C-H...O contacts . These properties are essential for the compounds' interactions with biological systems and their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, crystallinity, and stability, are determined by their molecular structure and substituents. For example, the presence of a formyl group can lead to the existence of rotamers in solution, which can affect the compound's physical state and its spectroscopic characteristics, as observed in the NMR spectrum . The crystal structures of these compounds can reveal intra- and intermolecular interactions that stabilize their conformation and influence their physical properties .

科学研究应用

半胱天冬酶-3 抑制

合成了一系列四取代和五取代多功能二氢吡咯,以探索它们作为半胱天冬酶-3 抑制剂的构效关系,使用多组分反应 (MCR)。在所研究的化合物中,一些对半胱天冬酶-3 表现出抑制作用,表明在开发针对半胱天冬酶-3(凋亡中的关键酶)的治疗剂方面具有潜在应用 (Zhu 等人,2012)。

抗炎活性

从沉香(Aquilaria sinensis)中分离出的与 5,6,7,8-四氢-2-(2-苯乙基)色满结构相关的化合物通过抑制脂多糖 (LPS) 诱导的细胞中的一氧化氮 (NO) 释放,表现出抗炎特性。这表明在抗炎治疗中具有潜在应用 (Yu 等人,2020)。

乙酰胆碱酯酶抑制

从沉香(Aquilaria sinensis)中分离出的四氢色满对乙酰胆碱酯酶 (AChE) 表现出抑制活性,表明在治疗阿尔茨海默病等神经退行性疾病方面具有潜在应用 (Liao 等人,2017)。

骨质疏松症治疗

研究确定了 αvβ3 受体的有效且选择性拮抗剂,这些拮抗剂在体外表现出优异的特性,并在骨转换的体内模型中显示出有希望的结果。这些发现突出了在骨质疏松症的预防和治疗中的潜在应用 (Coleman 等人,2004)。

四氢生物蝶呤生物合成调节

对四氢生物蝶呤 (BH4) 生物合成的研究(儿茶酚胺形成中的必需辅因子)揭示了控制其组织水平的调节机制。这些知识对于理解和潜在治疗与 BH4 缺乏相关的疾病具有影响 (Katoh 等人,2002)。

药物发现和设计

对视黄酸受体 (RAR) 和视黄酸 X 受体 (RXR) 选择性合成视黄酸的研究导致了开发出在癌症治疗和与异常细胞分化和增殖相关的其他疾病中具有潜在应用的化合物 (Dawson 和 Zhang,2002)。

属性

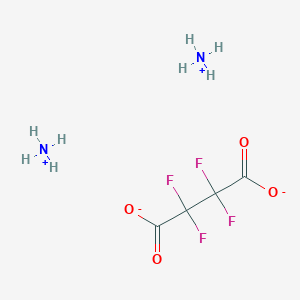

IUPAC Name |

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZBHZCORGROSI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C=CC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8R)-5,6,7,8-tetrahydropyrrolizin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)